6-Iodoisoquinolin-1(2H)-one
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Overview
Description
6-Iodoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the keto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Compounds with oxidized functional groups at the 1st position.
Reduction Products: Compounds with reduced functional groups at the 1st position.
Scientific Research Applications
6-Iodoisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Iodoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom and the keto group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the iodine atom.
6-Bromoisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of iodine.
6-Chloroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activities. The iodine atom also influences the compound’s electronic properties, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C9H6INO |
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Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) |
InChI Key |
VPAWSRQVIKKBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1I |
Origin of Product |
United States |
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